molecular formula C16H9F5N2 B11059944 6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No.: B11059944
M. Wt: 324.25 g/mol
InChI Key: IHKJOCPTBIGJNO-UHFFFAOYSA-N
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Description

N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Trifluoromethylphenylamine: The final step involves coupling the quinoline derivative with 3-(trifluoromethyl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

N-(6,8-DIFLUORO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the presence of both fluorine atoms on the quinoline ring and the trifluoromethyl group on the phenyl ring. These modifications can significantly alter its chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C16H9F5N2

Molecular Weight

324.25 g/mol

IUPAC Name

6,8-difluoro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

InChI

InChI=1S/C16H9F5N2/c17-10-7-12-14(4-5-22-15(12)13(18)8-10)23-11-3-1-2-9(6-11)16(19,20)21/h1-8H,(H,22,23)

InChI Key

IHKJOCPTBIGJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)C(F)(F)F

Origin of Product

United States

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